3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile
Description
Properties
IUPAC Name |
3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c25-16-20(24-27-22(17-32-24)21-8-4-5-12-26-21)23(29)19-9-13-28(14-10-19)33(30,31)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19-20H,9-10,13-14H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSZSNKKSYJZLD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)C(C#N)C2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its inhibitory effects on specific enzymes, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring with a sulfonyl group.
- A thiazole moiety attached to a pyridine ring.
- A propanenitrile group .
This intricate design is thought to contribute to its biological efficacy.
Enzyme Inhibition
Recent studies have highlighted the compound's potent inhibitory activity against various enzymes, particularly those involved in cancer pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cellular signaling pathways related to growth and survival.
| Enzyme | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα | 3.6 | Highly potent inhibitor |
| PI3Kγ | 1.8 | Significant inhibition |
| PI3Kδ | 2.5 | Effective against this isoform |
| PI3Kβ | 30.0 | Less effective compared to others |
The structure–activity relationship studies indicate that the sulfonamide functionality and the pyridyl group are crucial for maintaining high inhibitory activity against these enzymes .
Antimicrobial Activity
In addition to its enzyme inhibition properties, preliminary tests suggest that the compound may possess antimicrobial properties. For instance, derivatives of similar structures have demonstrated activity against Gram-positive bacteria, indicating a potential for broader antimicrobial applications .
Case Studies
A recent study focused on the synthesis of thiazolo[5,4-b]pyridine derivatives, including compounds structurally related to our target molecule. These derivatives exhibited promising results in enzyme inhibition assays, with several compounds showing nanomolar IC50 values against PI3K isoforms. The research emphasized the importance of specific functional groups in enhancing biological activity and selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed key insights into how modifications to the chemical structure can influence biological activity:
- Sulfonamide Group : Essential for PI3K inhibition; variations in this group can significantly alter potency.
- Pyridine vs. Phenyl Substitution : Replacing the pyridyl group with a phenyl group resulted in decreased activity, highlighting the necessity of the nitrogen-containing heterocycle for optimal binding and efficacy .
- Propanenitrile Moiety : This part of the molecule is believed to enhance lipophilicity and improve cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on functional groups, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Patent Compound A’s imidazo-pyrrolo-pyrazine moiety is linked to kinase inhibition in clinical candidates, with higher solubility than the target compound due to reduced sulfonyl group bulk . The thiazolidinone derivative’s propanedinitrile core enhances electrophilicity, correlating with broad-spectrum antimicrobial activity .
Hydrogen-bonding patterns (evidenced by crystallographic studies using SHELX ) predict stronger intermolecular interactions for the target compound than for Patent Compound A.
Synthetic Complexity :
- The target compound’s synthesis requires multi-step functionalization of the piperidine and thiazole rings, contrasting with the sugar-modified nitrile ’s enzymatic coupling methods .
Research Implications and Limitations
- Lumping Strategy : Grouping the target compound with analogs like Patent Compound A under "nitrile-based kinase inhibitors" could streamline drug discovery pipelines, though structural nuances (e.g., sulfonyl vs. imidazo-pyrrolo-pyrazine) necessitate individual optimization .
- Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; inferences rely on structural parallels and general trends in nitrile/thiazole pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
